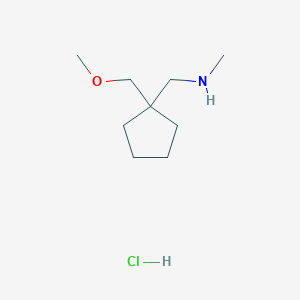

1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride

Description

Key Geometrical Features:

- Bond Angles : The C-C-C angles in the cyclopentane ring approximate 108° , consistent with sp³ hybridization.

- Dihedral Angles : The methoxymethyl group’s oxygen atom lies approximately 60° relative to the cyclopentane plane, minimizing steric clashes.

- Chirality : The molecule lacks stereogenic centers due to symmetry in the geminal substitution pattern. Both substituents on the cyclopentane ring are identical in spatial orientation, rendering the compound achiral .

Crystallographic Analysis and Solid-State Configuration

While single-crystal X-ray diffraction data for this compound remains unpublished, related cyclopentylamine hydrochlorides exhibit monoclinic crystal systems with P2₁/c space groups. The hydrochloride salt’s solid-state structure is stabilized by:

- Ionic interactions between the protonated amine (-NH2+CH3) and chloride ions.

- Van der Waals forces between hydrophobic cyclopentyl and methoxymethyl groups.

| Property | Observation |

|---|---|

| Appearance | White crystalline powder |

| Melting Point | Not reported (decomposition likely) |

| Solubility | Soluble in polar solvents (e.g., water, methanol) |

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

¹³C NMR (100 MHz, CDCl₃) :

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

- m/z 157.26 : Molecular ion peak of the free base (C9H19NO).

- m/z 193.72 : Molecular ion peak of the hydrochloride salt (C9H19NO·HCl).

Comparative Analysis of Free Base vs. Hydrochloride Salt Forms

The hydrochloride salt’s improved solubility and stability make it preferable for synthetic applications, whereas the free base may be utilized in non-polar reaction environments.

Properties

Molecular Formula |

C9H20ClNO |

|---|---|

Molecular Weight |

193.71 g/mol |

IUPAC Name |

1-[1-(methoxymethyl)cyclopentyl]-N-methylmethanamine;hydrochloride |

InChI |

InChI=1S/C9H19NO.ClH/c1-10-7-9(8-11-2)5-3-4-6-9;/h10H,3-8H2,1-2H3;1H |

InChI Key |

YNQRDYRRHMMGKL-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1(CCCC1)COC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Cyclopentylformamide

- Starting from cyclopentanamine, formylation is performed using ethyl formate under reflux conditions (e.g., 90 °C for 9 h in ethanol).

- The reaction mixture is concentrated and purified by silica gel chromatography.

- Yield: Approximately 44% with 70% purity.

- Characterization: 1H NMR confirms the formamide structure with characteristic formyl proton signals around δ 8.09 ppm.

Conversion to Isocyanocyclopentane

- N-Cyclopentylformamide is treated with triphosgene in anhydrous dichloromethane at low temperature (-45 °C to 15 °C) under nitrogen atmosphere.

- The reaction is quenched with sodium carbonate solution and the organic layer is dried and concentrated.

- The product is a crude isocyanocyclopentane intermediate, typically a red-brown oil.

- This intermediate is crucial for further functionalization steps.

Introduction of the Methoxymethyl Group

- The methoxymethyl group is introduced via alkylation reactions using methoxymethyl chloride or related reagents.

- Alkylation is performed under controlled temperature conditions to avoid over-alkylation or side reactions.

- The reaction is typically carried out in polar aprotic solvents such as dichloromethane or tetrahydrofuran (THF).

- Base catalysts or scavengers (e.g., triethylamine) are used to neutralize generated HCl and drive the reaction forward.

Formation of N-Methylmethanamine Moiety

- Reductive amination is a common method to introduce the N-methylmethanamine group.

- The cyclopentyl intermediate bearing the methoxymethyl substituent is reacted with formaldehyde and methylamine or methylamine equivalents.

- Reducing agents such as sodium cyanoborohydride (NaBH3CN) are employed to reduce the imine intermediate to the secondary amine.

- Reaction conditions: Typically room temperature to 60 °C, with stirring for several hours to ensure completion.

- Workup involves aqueous extraction and purification by chromatography or crystallization.

Conversion to Hydrochloride Salt

- The free base amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solution).

- This step improves compound stability, crystallinity, and facilitates isolation.

- The salt is isolated by filtration or crystallization and dried under vacuum.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |

|---|---|---|---|---|

| 1 | Formylation | Cyclopentanamine + Ethyl formate, EtOH, 90 °C, 9 h | N-Cyclopentylformamide | ~44% yield, 70% purity |

| 2 | Isocyanation | Triphosgene, DCM, -45 °C to 15 °C, N2 | Isocyanocyclopentane (crude) | Red-brown oil |

| 3 | Alkylation (Methoxymethyl) | Methoxymethyl chloride, base, DCM or THF | 1-(Methoxymethyl)cyclopentyl intermediate | Controlled temperature, base used |

| 4 | Reductive amination | Formaldehyde, methylamine, NaBH3CN, RT-60 °C | 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine (free base) | High selectivity, mild conditions |

| 5 | Salt formation | HCl gas or HCl solution, EtOH or ether | 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride | Stable crystalline salt |

Research Findings and Analytical Data

- NMR Spectroscopy : 1H NMR spectra show characteristic signals for methoxymethyl protons (~3.3-3.5 ppm), cyclopentyl ring protons (1.2-2.5 ppm), and N-methyl protons (~2.2-2.5 ppm).

- Mass Spectrometry : ESI-MS confirms molecular ion peaks consistent with the expected molecular weight plus protonation.

- Purification : Silica gel chromatography and preparative HPLC are effective for isolating pure intermediates and final products.

- Reaction Monitoring : TLC and LCMS are used to monitor reaction progress and confirm completion.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and for the development of new chemical entities.

Biology: Investigated for its potential biological activities and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound may act on various pathways, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine Hydrochloride ()

- Structural Differences : Replaces the methoxymethyl group with a 2-chloro-4-fluorophenyl substituent.

- Impact : The aryl group introduces strong electron-withdrawing effects (Cl, F), enhancing stability but reducing solubility compared to the methoxymethyl ether.

- Applications : Likely used in agrochemicals or antimicrobial agents due to halogenated aromatic moieties .

1-[1-(2,5-Dichlorophenyl)cyclopentyl]methanamine Hydrochloride ()

- Structural Differences : Substituted with a 2,5-dichlorophenyl group.

- Impact: Increased molecular weight (280.6 g/mol vs.

Cyclopropane and Cyclohexane Analogues

Methyl 1-(Methylamino)cyclohexanecarboxylate Hydrochloride ()

- Structural Differences : Cyclohexane ring with a carboxylate ester.

- Impact : Ester group enhances solubility but introduces susceptibility to hydrolysis. The larger cyclohexane ring may slow metabolic clearance .

N-Methylmethanamine Derivatives with Aromatic Substitutents

1-(2,3-Dichlorophenyl)-N-methylmethanamine Hydrochloride ()

- Structural Differences : Dichlorophenyl group directly attached to the N-methylamine.

1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine Hydrochloride ()

- Structural Differences : Benzodioxole substituent.

Functional Group Variations

Cyclopentyl Fentanyl Hydrochloride ()

- Structural Differences : Piperidine-carboxamide framework with cyclopentyl group.

- Impact: The amide linkage and arylpiperidine structure confer opioid receptor affinity, highlighting how minor changes (e.g., cyclopentyl vs. phenyl) alter pharmacological profiles .

Key Research Findings

- Electronic Effects : Methoxymethyl groups improve solubility relative to halogenated aryl analogues ( vs. 4) .

- Ring Size : Cyclopentane balances stability and flexibility compared to strained cyclopropane () or bulky cyclohexane () .

- Pharmacological Potential: N-methylmethanamine derivatives with aromatic groups () show promise in CNS drug development, suggesting the target compound may share similar applications .

Biological Activity

1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride, commonly referred to as a cyclopentyl derivative, is a novel compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and toxicity profile, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : CHClN

- Molecular Weight : 232.75 g/mol

- CAS Number : 2387704-17-6

Structural Characteristics

The structural features of 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride include:

- A methoxymethyl group attached to a cyclopentyl ring.

- A methylamine moiety contributing to its pharmacological properties.

Research indicates that this compound may exhibit various biological activities, including:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes linked to metabolic pathways, which may have implications in treating metabolic disorders.

- Neurotransmitter Modulation : Preliminary studies suggest that it may interact with neurotransmitter systems, potentially influencing mood and cognition.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of similar compounds and highlighted the importance of structural modifications in enhancing activity against resistant strains of bacteria. Although specific data on this compound is limited, related cyclopentyl derivatives have shown promising results.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

Toxicity Profile

According to safety assessments, long-term exposure to 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride is not expected to produce chronic health effects. However, it is recommended to minimize exposure through all routes. No evidence of endocrine disruption has been reported in current literature .

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Antidepressant Effects : Given its structural similarity to known psychoactive substances, it may possess antidepressant properties.

- Anti-inflammatory Activity : Some derivatives have shown anti-inflammatory effects in preclinical models, suggesting possible applications in inflammatory diseases.

Q & A

Q. What are the established synthetic pathways for 1-(1-(Methoxymethyl)cyclopentyl)-N-methylmethanamine hydrochloride, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves cyclopentane backbone functionalization. A plausible route starts with cyclopentanone derivatives, where methoxymethyl and methylamine groups are introduced via nucleophilic substitution or reductive amination. For example, methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride (a structural analog) is synthesized by reacting cyclopentanecarboxylate esters with methylamine, followed by HCl salt formation . Key intermediates are characterized using ¹H-NMR (e.g., δ 2.24–2.10 ppm for cyclopentyl protons) and mass spectrometry to confirm molecular weights. Purity is validated via HPLC with UV detection (λ = 210–254 nm) .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

Methodological Answer:

- Chromatography : Reverse-phase HPLC with C18 columns, using acetonitrile/water (0.1% TFA) gradients to resolve impurities (e.g., unreacted amines or cyclopentyl derivatives) .

- Spectroscopy : ¹H/¹³C-NMR to verify methoxymethyl (–OCH₃) and cyclopentyl proton environments. FT-IR confirms N–H stretches (~3200 cm⁻¹) and C–O bonds (~1100 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS for exact mass determination (e.g., C₉H₁₈ClNO expected m/z = 215.1) .

Q. What safety protocols are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential HCl vapor release .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .

- Waste Disposal : Neutralize with sodium bicarbonate before transferring to halogenated waste containers .

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize by-products like N-demethylated analogs?

Methodological Answer:

- Reaction Monitoring : Use in-situ FT-IR or Raman spectroscopy to track amine group incorporation and detect early-stage by-products .

- Catalytic Optimization : Employ palladium or nickel catalysts for selective methylation, reducing demethylation side reactions. For example, Pd/C under H₂ atmosphere at 50°C improves yield .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of methylamine, while lower temperatures (0–5°C) suppress side reactions .

Q. How should researchers address discrepancies in NMR data between batches?

Methodological Answer:

- Batch Comparison : Run ¹H-NMR in deuterated DMSO or CDCl₃ to identify solvent-induced shifts. Confirm assignments using 2D NMR (COSY, HSQC) .

- Impurity Profiling : Compare LC-MS traces with reference standards (e.g., LGC’s MM0007 series) to detect trace impurities like oxidized methoxymethyl groups .

- Statistical Analysis : Apply multivariate analysis (PCA) to NMR/LC-MS datasets to isolate batch-specific anomalies .

Q. What strategies are effective for isolating and characterizing process-related impurities?

Methodological Answer:

- Impurity Enrichment : Use preparative HPLC with fraction collection. For example, isolate N-oxide derivatives by eluting with 10 mM ammonium formate buffer (pH 3.0) .

- Structural Elucidation : Combine HRMS fragmentation patterns (e.g., loss of –CH₂OCH₃, m/z 45) with ¹H-¹⁵N HMBC to confirm amine connectivity .

- Reference Standards : Cross-validate against certified impurities (e.g., LGC’s MM0417.07 for N-desmethyl analogs) .

Q. How can computational methods enhance reaction design for novel derivatives?

Methodological Answer:

- Quantum Chemistry : Use DFT (B3LYP/6-31G*) to model transition states and predict regioselectivity in cyclopentyl ring substitutions .

- Machine Learning : Train models on reaction databases (e.g., USPTO) to optimize solvent/catalyst combinations. ICReDD’s reaction path search tools reduce trial-and-error experimentation .

- Molecular Dynamics : Simulate solvation effects to improve crystallization conditions for hydrochloride salts .

Q. What comparative studies exist between this compound and structurally similar amines?

Methodological Answer:

- Reactivity Studies : Compare with 1-cyclopropyl-2-methylpropan-1-amine hydrochloride to assess steric effects on amine nucleophilicity. Cyclopentyl groups exhibit higher conformational rigidity than cyclopropane derivatives .

- Biological Activity : Use in vitro assays (e.g., receptor binding) to contrast with N-methyl-1-phenylcyclohexylamine analogs. LogP values (calculated via ChemAxon) predict differences in membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.